3-Ethyl-3-methylheptan-2-one

Catalog No.
S15200458
CAS No.
58766-08-8
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-3-methylheptan-2-one

CAS Number

58766-08-8

Product Name

3-Ethyl-3-methylheptan-2-one

IUPAC Name

3-ethyl-3-methylheptan-2-one

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-5-7-8-10(4,6-2)9(3)11/h5-8H2,1-4H3

InChI Key

MHHKIXQFQTYASZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)C

3-Ethyl-3-methylheptan-2-one is a branched-chain ketone with the molecular formula C10H20OC_{10}H_{20}O and a molecular weight of approximately 156.27 g/mol. It is characterized by a carbon skeleton that includes a heptane chain with ethyl and methyl groups attached to the third carbon, and a ketone functional group at the second position. This compound is often noted for its volatility and is classified as a volatile organic compound (VOC) due to its propensity to evaporate into the atmosphere at room temperature .

The compound's structural formula can be represented as follows:

3 Ethyl 3 methylheptan 2 one CH3CH2C(=O)C(CH3)(C2H5)CH2CH2CH3\text{3 Ethyl 3 methylheptan 2 one }CH_3-CH_2-C(=O)-C(CH_3)(C_2H_5)-CH_2-CH_2-CH_3

3-Ethyl-3-methylheptan-2-one primarily undergoes reactions typical of ketones and alkanes. Key reactions include:

  • Oxidation: This compound can be oxidized to form various products, including carboxylic acids or alcohols depending on the reaction conditions. For example, oxidation with potassium permanganate can yield 3-ethyl-3-methylheptanoic acid.
  • Reduction: It can also be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl group in the ketone can react with nucleophiles, leading to the formation of alcohols after subsequent hydrolysis.

These reactions are significant in synthetic organic chemistry, where they facilitate the transformation of 3-Ethyl-3-methylheptan-2-one into various functionalized compounds.

Synthesis of 3-Ethyl-3-methylheptan-2-one can be achieved through several methods:

  • Alkylation Reactions: Using alkyl halides in the presence of strong bases such as sodium hydride to form the desired ketone through nucleophilic substitution.
  • Grignard Reactions: Reacting an appropriate Grignard reagent with acetone or other ketones under controlled conditions can yield 3-Ethyl-3-methylheptan-2-one.
  • Isomerization: Starting from simpler aliphatic compounds, isomerization reactions can be utilized to rearrange structures into the desired branched configuration .

These methods highlight the versatility of synthetic approaches available for producing this compound.

3-Ethyl-3-methylheptan-2-one finds applications across various fields:

  • Solvent Uses: Due to its volatility and solvent properties, it is used in formulations for paints, coatings, and adhesives.
  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds in industrial applications.
  • Research

Interaction studies involving 3-Ethyl-3-methylheptan-2-one focus on its metabolic pathways and potential toxicological effects. Research has indicated that exposure to branched-chain hydrocarbons may lead to the formation of harmful metabolites that could affect renal function. Additionally, studies examining its behavior as a VOC highlight its interactions with atmospheric components and implications for environmental health.

Several compounds exhibit structural similarities to 3-Ethyl-3-methylheptan-2-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Methylheptan-2-oneC8H16OC_8H_{16}OSimpler structure; fewer branching points
2-EthylhexanoneC8H16OC_8H_{16}OSimilar carbon chain; different branching pattern
4-Methylhexan-2-oneC7H14OC_7H_{14}OOne less carbon; different branching configuration
4-Ethylpentan-2-oneC7H14OC_7H_{14}OSimilar reactivity; shorter carbon chain

These comparisons illustrate how 3-Ethyl-3-methylheptan-2-one stands out due to its unique branching structure and larger molecular size, impacting its physical properties and reactivity profiles compared to simpler analogs .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-11

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